

Application Notes and Protocols: Effective Concentration of DIDS for In Vitro Studies

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Compound of Interest

Compound Name: *Dids*

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Introduction

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (**DIDS**) is a widely utilized chemical tool in in vitro research, primarily known for its potent and often irreversible inhibition of anion exchange proteins. Its application extends to the study of various ion channels, transporters, and enzymes. The effective concentration of **DIDS** is highly dependent on the specific biological question, the cell type under investigation, and the experimental conditions. These application notes provide a comprehensive overview of the effective concentrations of **DIDS** for various in vitro studies, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

It is crucial to note that **DIDS** can be unstable in aqueous solutions, where it can hydrolyze and form oligomers.^[1] These derivatives may exhibit significantly higher potency than **DIDS** itself, a factor to consider in experimental design and data interpretation.^[1]

Data Presentation: Effective Concentrations of DIDS

The following tables summarize the effective concentrations and IC₅₀ values of **DIDS** across a range of in vitro applications.

Table 1: Inhibition of Anion Exchangers and Channels

Target	Cell Type / System	Effective Concentration / IC50	Reference(s)
Anion Exchange (Band 3)	Human Erythrocytes	Apparent K1/2 of 1 μ M	[2]
Anion Exchange	HL-60 cells	Competitive inhibition	[3]
ClC-Ka chloride channel	Mammalian	IC50 of 100 μ M	[1]
ClC-ec1 Cl ⁻ /H ⁺ exchanger	Bacterial	IC50 of ~300 μ M	[1]
Volume-Regulated Anion Channel (VRAC)	HEK293 cells	Inhibition observed at 30 μ M	[4]
SLC4A Transporters (most)	Various	Inhibition observed	[5]
NBCe1	Xenopus oocytes	Inhibition constant of 36 μ M	

Table 2: Effects on Other Cellular Processes

Process	Cell Type / System	Effective Concentration	Observed Effect	Reference(s)
Iodide Organification	Porcine thyroid cells	IC50 of 50 μ M	Inhibition of thyroperoxidase	[6]
TSH-induced Iodide Efflux	Porcine thyroid cells	1 mM	Complete inhibition	[6]
Sarcoplasmic Reticulum Anion Efflux	Isolated vesicles	Half-maximal inhibition at 3 μ M	Inhibition of phosphate efflux	[7]
Sarcoplasmic Reticulum Ca ²⁺ Transport	Isolated vesicles	Half-maximal inhibition at 4 μ M	Inhibition of calcium uptake	[7]
Apoptosis Induction	Hippocampal neuronal cell line	40 - 400 μ M	Dose-dependent ATP depletion and apoptosis	[8]
Caspase Activity	HeLa cell lysates	50 - 500 μ M	Direct inhibition	
Intracellular pH Regulation	Rabbit reticulocytes	Dose-dependent	Acidification of cytoplasm	[5]
Alkaline Secretion	Duodenal mucosa	200 μ M	Significant reduction	
RAD51-mediated Strand Exchange	In vitro assay	0 - 10 μ M	Inhibition	[2]

Experimental Protocols

Protocol 1: Assessment of DIDS Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of **DIDS** on a chosen cell line.

Materials:

- Cell line of interest
- Complete cell culture medium
- **DIDS** (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
- Dimethyl sulfoxide (DMSO) for **DIDS** stock solution
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well microplates
- Microplate reader (570 nm and 630 nm reference wavelength)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **DIDS** Treatment:
 - Prepare a stock solution of **DIDS** in DMSO (e.g., 100 mM).
 - Prepare serial dilutions of **DIDS** in serum-free culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200, 400, 500 μ M). Include a vehicle control (DMSO at the highest concentration used for **DIDS** dilutions) and a no-treatment control.
 - Carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of **DIDS** or controls.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.
- **Formazan Formation:** Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
- **Solubilization:**
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Mix thoroughly by gentle shaking or pipetting.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- **Data Analysis:** Calculate cell viability as a percentage of the no-treatment control. Plot the percentage of cell viability against the **DIDS** concentration to determine the IC50 value.

Protocol 2: Measurement of DIDS-Induced Changes in Intracellular pH (pHi)

This protocol describes how to measure changes in intracellular pH in response to **DIDS** treatment using a fluorescent pH indicator dye.

Materials:

- Cell line of interest cultured on glass coverslips
- BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) or other suitable pH-sensitive dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- **DIDS**

- Fluorescence microscope equipped with appropriate filters for the chosen dye (e.g., excitation ~490 nm and ~440 nm, emission ~535 nm for BCECF) and a perfusion system.
- Calibration buffers of known pH containing a protonophore (e.g., nigericin).

Procedure:

- Cell Preparation: Grow cells to 70-80% confluency on glass coverslips.
- Dye Loading:
 - Prepare a loading solution containing 1-5 μM BCECF-AM and 0.02% Pluronic F-127 in HBSS.
 - Wash the cells twice with HBSS.
 - Incubate the cells with the loading solution for 30-60 minutes at 37°C.
 - Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
- Fluorescence Measurement:
 - Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
 - Continuously perfuse the cells with HBSS at 37°C.
 - Record the baseline fluorescence by alternately exciting the cells at ~490 nm and ~440 nm and measuring the emission at ~535 nm. The ratio of the fluorescence intensities (F_{490}/F_{440}) is proportional to the pH_i .
- **DIDS** Application:
 - Prepare **DIDS** solution in HBSS at the desired concentration.
 - Switch the perfusion to the **DIDS**-containing solution and continue to record the fluorescence ratio.

- Calibration:
 - At the end of the experiment, perfuse the cells with calibration buffers of at least three different known pH values (e.g., 6.5, 7.0, 7.5) containing a protonophore like 10 μ M nigericin. This will equilibrate the intracellular and extracellular pH.
 - Record the fluorescence ratio for each calibration buffer.
- Data Analysis:
 - Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH values.
 - Convert the experimental fluorescence ratios to pHi values using the calibration curve.
 - Plot the change in pHi over time to visualize the effect of **DIDS**.

Protocol 3: Whole-Cell Patch-Clamp Analysis of VRAC Inhibition by DIDS

This protocol provides a method for studying the inhibitory effect of **DIDS** on Volume-Regulated Anion Channels (VRACs) using the whole-cell patch-clamp technique.^{[4][9]}

Materials:

- HEK293 cells or another cell line expressing VRACs
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipette fabrication
- Isotonic extracellular solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; adjusted to ~300 mOsm)
- Hypotonic extracellular solution (e.g., same as isotonic but with reduced NaCl to achieve ~220 mOsm)

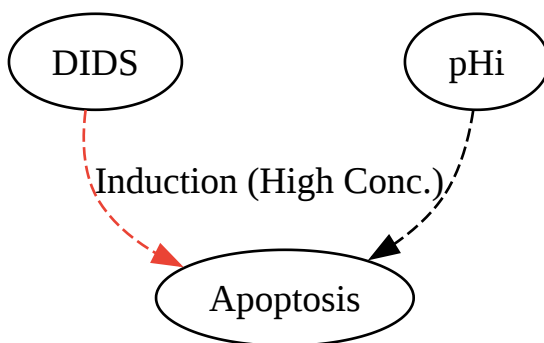
- Intracellular pipette solution (e.g., in mM: 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; adjusted to ~290 mOsm)
- **DIDS** stock solution in DMSO

Procedure:

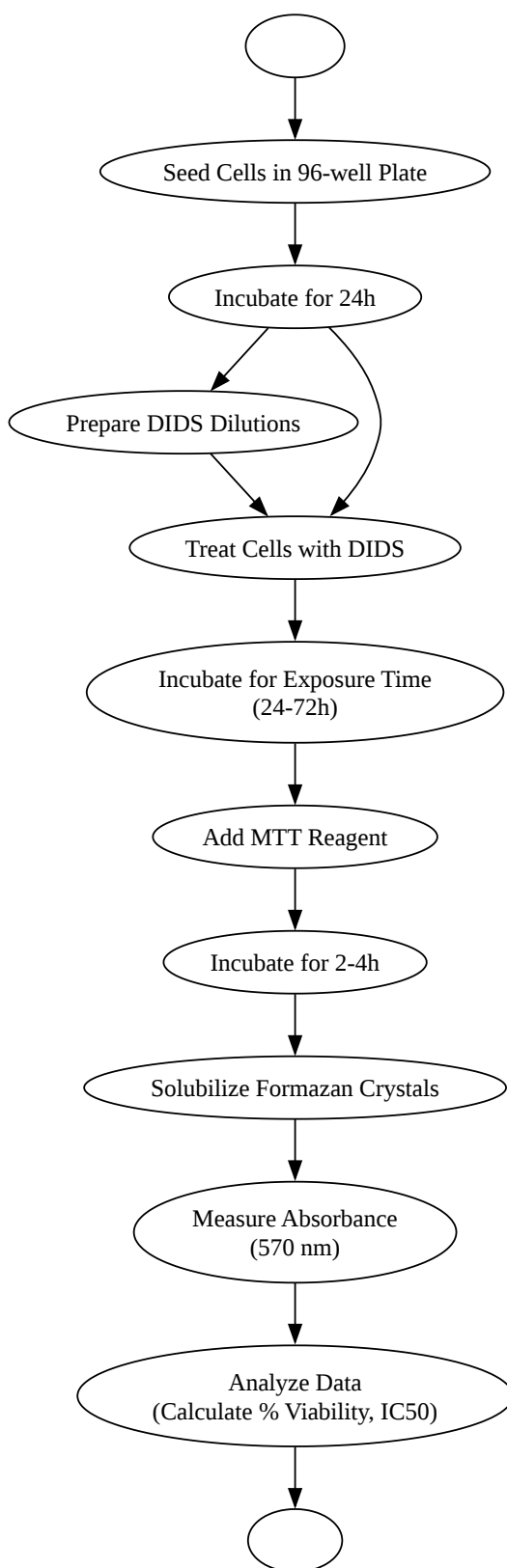
- Cell Preparation: Plate cells on small glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
- Recording:
 - Place a coverslip with cells in the recording chamber and perfuse with isotonic extracellular solution.
 - Approach a single cell with the patch pipette and form a giga-ohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Hold the cell at a holding potential of -60 mV.
- VRAC Activation:
 - Switch the perfusion to the hypotonic extracellular solution to induce cell swelling and activate VRACs.
 - Monitor the development of the characteristic outwardly rectifying chloride current by applying voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments).
- **DIDS** Application:
 - Once the VRAC current has reached a stable maximum, perfuse the cell with the hypotonic solution containing the desired concentration of **DIDS**.
 - Record the current at regular intervals to observe the inhibitory effect of **DIDS**.

- Data Analysis:
 - Measure the current amplitude at a specific positive voltage (e.g., +100 mV) before and after **DIDS** application.
 - Calculate the percentage of inhibition for different **DIDS** concentrations to determine the IC50.
 - Construct current-voltage (I-V) plots to visualize the effect of **DIDS** on the channel's properties.

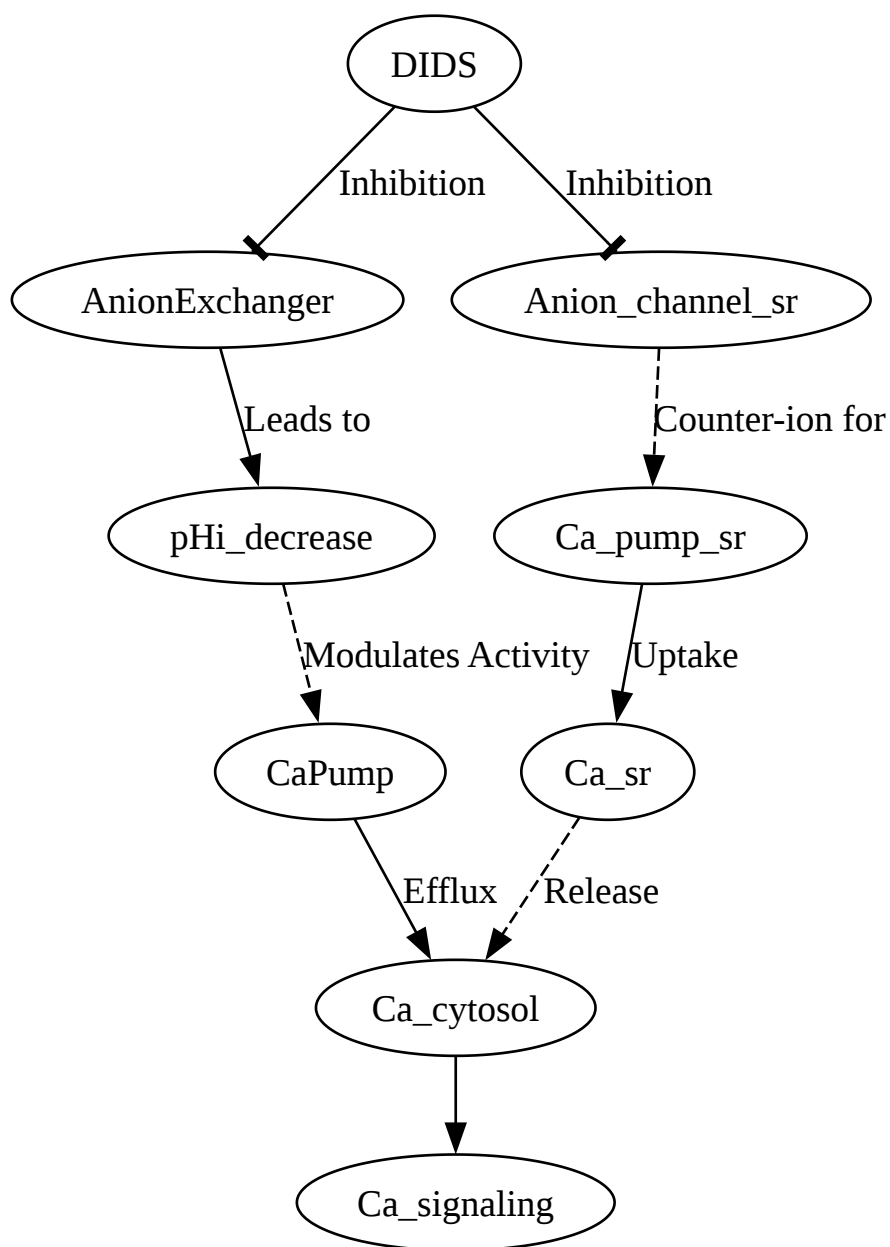
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